molecular formula C7H11IN2O B2936831 (5-Iodo-1-propylpyrazol-3-yl)methanol CAS No. 2226183-17-9

(5-Iodo-1-propylpyrazol-3-yl)methanol

Cat. No.: B2936831
CAS No.: 2226183-17-9
M. Wt: 266.082
InChI Key: ILKAXXOPJFLMMT-UHFFFAOYSA-N
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Description

(5-Iodo-1-propylpyrazol-3-yl)methanol is a pyrazole derivative characterized by a hydroxylmethyl group at the 3-position, an iodine substituent at the 5-position, and a propyl chain at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. However, the provided evidence lacks direct data on its synthesis, physicochemical properties, or biological activity, limiting a detailed introduction.

Properties

IUPAC Name

(5-iodo-1-propylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKAXXOPJFLMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5-Iodo-1-propylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into different reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(5-Iodo-1-propylpyrazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-1-propylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparisons for (5-Iodo-1-propylpyrazol-3-yl)methanol are absent in the provided evidence, insights can be inferred from analogous pyrazole derivatives. Below is a generalized analysis based on structural motifs and substituent effects:

Substituent Effects

Halogenation: The iodine substituent distinguishes this compound from other halogenated pyrazoles (e.g., chloro- or bromo-substituted derivatives). Example: 5-Chloro-1-propylpyrazol-3-yl derivatives are often used as intermediates in drug synthesis but lack iodine’s radiolabeling utility .

Alkyl Chain Variations :

  • The 1-propyl group may enhance lipophilicity compared to shorter chains (e.g., methyl or ethyl). For instance, 1-methylpyrazole derivatives typically exhibit higher aqueous solubility but reduced membrane permeability.

Hydroxymethyl Functionality: The hydroxymethyl group at the 3-position could improve hydrogen-bonding capacity relative to unsubstituted or nitro-substituted pyrazoles. Similar groups in compounds like (5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone derivatives (e.g., ’s compounds 7a and 7b) are linked to enhanced bioactivity in thiophene-based systems .

Hypothetical Data Table

Compound Substituents Key Properties Potential Applications
This compound 5-I, 1-propyl, 3-CH₂OH High lipophilicity, halogen bonding Radiolabeling, catalysis
5-Chloro-1-methylpyrazol-3-ol 5-Cl, 1-methyl, 3-OH Moderate solubility Pharmaceutical intermediates
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone [7a] 5-NH₂, 3-OH, thiophene linkage Bioactive (anticancer, antimicrobial) Drug discovery

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